Electroplated Copper Film Resistivity: CuSiF₆ vs. CuSO₄ Electrolyte
Copper films electroplated from a copper hexafluorosilicate electrolyte exhibit substantially lower as-deposited electrical resistivity compared to films deposited from a conventional copper sulfate electrolyte. Hara et al. (2003) reported that the resistivity of an as-deposited copper layer from a CuSiF₆ solution was 1.85 μΩ·cm, whereas the resistivity of a layer deposited from a conventional copper sulfate solution was 2.9 μΩ·cm [1]. A related study (2001) reported an even lower value of 1.8 μΩ·cm for CuSiF₆-deposited films versus the CuSO₄ baseline [2]. This ~36% reduction in resistivity brings the as-deposited film significantly closer to the bulk copper resistivity of ~1.7 μΩ·cm, reducing the RC delay that limits semiconductor device speed.
| Evidence Dimension | As-deposited copper film electrical resistivity |
|---|---|
| Target Compound Data | 1.85 μΩ·cm (CuSiF₆ electrolyte) [1]; 1.8 μΩ·cm in a further study [2] |
| Comparator Or Baseline | 2.9 μΩ·cm (conventional CuSO₄ electrolyte) [1]; 2.8 μΩ·cm in a further study [2] |
| Quantified Difference | Approximately 36% reduction (1.85 vs. 2.9 μΩ·cm); absolute difference of ~1.05 μΩ·cm |
| Conditions | Electroplated copper layers on seed layers; as-deposited (no post-annealing); film thickness not specified in abstract but typical for interconnect applications. |
Why This Matters
Lower as-deposited resistivity directly translates to reduced signal delay (RC time constant) in semiconductor integrated circuits, enabling higher device speeds and lower power consumption, a parameter that conventional CuSO₄ electrolytes cannot match without additional post-processing.
- [1] Hara, T., Shimura, Y., & Toida, H. (2003). Deposition of Low Resistivity Copper Conductive Layers by Electroplating from a Copper Hexafluorosilicate Solution. Electrochemical and Solid-State Letters, 6(7), C97–C99. View Source
- [2] Hara, T., Shimura, Y., & Toida, H. (2001). Properties of Copper Interconnection Layers Deposited by Electroplating Using a Copper Hexafluorosilicate Electrolytic Solution. In Electrochemical Society Proceedings Volume 2001-22. View Source
